molecular formula C11H13N3 B11909246 N,2,3-Trimethylquinoxalin-6-amine CAS No. 60639-47-6

N,2,3-Trimethylquinoxalin-6-amine

Cat. No.: B11909246
CAS No.: 60639-47-6
M. Wt: 187.24 g/mol
InChI Key: WUXHPPRVIGMQKW-UHFFFAOYSA-N
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Description

N,2,3-Trimethylquinoxalin-6-amine is a chemical compound belonging to the quinoxaline family, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,3-Trimethylquinoxalin-6-amine typically involves the condensation of 2,3-diaminotoluene with a suitable carbonyl compound, followed by methylation. One common method involves the reaction of 2,3-diaminotoluene with methylglyoxal under acidic conditions to form the quinoxaline ring, followed by methylation using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N,2,3-Trimethylquinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the reagents and conditions used .

Scientific Research Applications

N,2,3-Trimethylquinoxalin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2,3-Trimethylquinoxalin-6-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

N,2,3-Trimethylquinoxalin-6-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12N4
  • Molecular Weight : 200.24 g/mol
  • CAS Number : 107095-00-1

Biological Activity Overview

This compound exhibits several biological activities that have been documented in various studies. The primary areas of focus include:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against various bacterial strains.
    • Its mechanism often involves disrupting bacterial cell membranes or interfering with intracellular processes.
  • Anticancer Potential :
    • Some studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinoxaline derivatives, including this compound. Research indicates that compounds in this class can act against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLMembrane disruption
Escherichia coli64 µg/mLProtein synthesis inhibition
Pseudomonas aeruginosa128 µg/mLInterference with metabolic pathways

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A study conducted by researchers at PubMed demonstrated that this compound could induce apoptosis in various cancer cell lines.

Case Study: Anticancer Effects on Breast Cancer Cells

A specific study evaluated the effects of this compound on MCF-7 breast cancer cells. The findings were as follows:

  • Cell Viability : The compound reduced cell viability by approximately 50% at a concentration of 50 µg/mL after 24 hours.
  • Mechanism : Flow cytometry analysis indicated an increase in apoptotic cells and a significant alteration in the cell cycle distribution.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Membrane Disruption : The compound can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism and growth.
  • Induction of Apoptosis : In cancer cells, it can activate pathways leading to programmed cell death.

Properties

CAS No.

60639-47-6

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N,2,3-trimethylquinoxalin-6-amine

InChI

InChI=1S/C11H13N3/c1-7-8(2)14-11-6-9(12-3)4-5-10(11)13-7/h4-6,12H,1-3H3

InChI Key

WUXHPPRVIGMQKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC)C

Origin of Product

United States

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